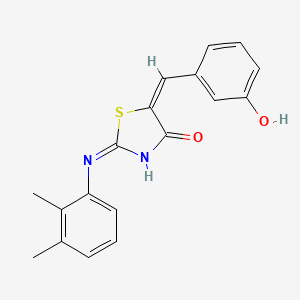

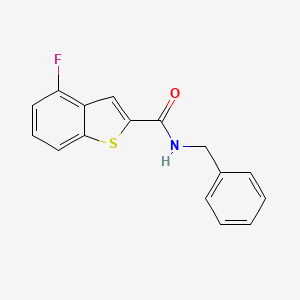

5-anilino-N-(1,3-benzodioxol-5-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-anilino-N-(1,3-benzodioxol-5-ylmethyl)-1H-1,2,3-triazole-4-carboxamide, also known as ABT-737, is a small molecule inhibitor that targets B-cell lymphoma 2 (Bcl-2) family proteins. Bcl-2 family proteins regulate apoptosis, or programmed cell death, and are often overexpressed in cancer cells, making them resistant to chemotherapy. ABT-737 has shown promising results in preclinical studies as a potential therapy for various types of cancer.

Scientific Research Applications

Synthesis and Chemical Reactivity

The synthesis of triazoles, including 5-anilino-N-(1,3-benzodioxol-5-ylmethyl)-1H-1,2,3-triazole-4-carboxamide, often involves cyclization reactions of amidines or the reaction of azides with alkynes or nitriles, showcasing the compound's role in developing new synthetic routes. For example, Ferrini et al. (2015) described a ruthenium-catalyzed synthesis method for creating 5-amino-1,2,3-triazole-4-carboxylates, highlighting the compound's utility in constructing peptidomimetics and biologically active compounds based on the triazole scaffold, overcoming challenges like the Dimroth rearrangement (Ferrini et al., 2015).

Biological Activities and Pharmacological Potential

Compounds structurally related to 5-anilino-N-(1,3-benzodioxol-5-ylmethyl)-1H-1,2,3-triazole-4-carboxamide have been evaluated for various biological activities, including anti-inflammatory, antiviral, and antimicrobial effects. Czollner et al. (1990) reported on the anti-inflammatory activity of 1,5-diphenyl-3-H-1,2,4-triazoles, suggesting potential therapeutic applications of similar compounds in treating inflammation-related conditions (Czollner et al., 1990).

Antimicrobial and Antiviral Research

Hebishy et al. (2020) explored the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiviral activities against bird flu influenza (H5N1), indicating the relevance of triazole derivatives in developing antiviral agents (Hebishy et al., 2020). Similarly, compounds with triazole moieties have shown promise in antimicrobial studies, suggesting their potential in addressing drug-resistant bacterial and fungal infections.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-anilino-N-(1,3-benzodioxol-5-ylmethyl)-1H-1,2,3-triazole-4-carboxamide' involves the reaction of aniline with 1,3-benzodioxole-5-carbaldehyde to form the corresponding imine, which is then reacted with sodium azide to form the triazole ring. The resulting compound is then coupled with N-(tert-butoxycarbonyl)glycine to form the final product.", "Starting Materials": [ "Aniline", "1,3-benzodioxole-5-carbaldehyde", "Sodium azide", "N-(tert-butoxycarbonyl)glycine" ], "Reaction": [ "Step 1: Aniline is reacted with 1,3-benzodioxole-5-carbaldehyde in the presence of a suitable catalyst to form the corresponding imine.", "Step 2: The imine is then reacted with sodium azide in a suitable solvent to form the triazole ring.", "Step 3: The resulting compound is then coupled with N-(tert-butoxycarbonyl)glycine in the presence of a suitable coupling agent to form the final product." ] } | |

CAS RN |

1105246-61-4 |

Product Name |

5-anilino-N-(1,3-benzodioxol-5-ylmethyl)-1H-1,2,3-triazole-4-carboxamide |

Molecular Formula |

C17H15N5O3 |

Molecular Weight |

337.339 |

IUPAC Name |

5-anilino-N-(1,3-benzodioxol-5-ylmethyl)-2H-triazole-4-carboxamide |

InChI |

InChI=1S/C17H15N5O3/c23-17(18-9-11-6-7-13-14(8-11)25-10-24-13)15-16(21-22-20-15)19-12-4-2-1-3-5-12/h1-8H,9-10H2,(H,18,23)(H2,19,20,21,22) |

InChI Key |

XYSSAZNGGPWXFM-UHFFFAOYSA-N |

SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=NNN=C3NC4=CC=CC=C4 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B3010839.png)

![2-Methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3010841.png)

![1-{[(1,1-Dimethylethyl)oxy]carbonyl}-5-methyl-3-pyrrolidinecarboxylic acid](/img/structure/B3010842.png)

![2-nitro-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B3010847.png)

![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3010851.png)

![2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3010853.png)

![3-(4-fluorophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B3010856.png)